molecular formula C30H29IN2O8 B14098250 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-Uridine

5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-Uridine

Cat. No.: B14098250
M. Wt: 672.5 g/mol
InChI Key: GOLQPGCNIAQGQO-IYUNARRTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-Uridine (CAS: 104375-88-4) is a protected nucleoside derivative with the molecular formula C₃₀H₂₉IN₂O₇ and a molecular weight of 656.47 g/mol . Its structure features:

  • A dimethoxytrityl (DMT) group at the 5'-position, providing acid-labile protection for oligonucleotide synthesis.
  • A deoxyribose moiety at the 2'-position, distinguishing it from ribose-containing analogs.
  • An iodine substituent at the 5-position of the uracil base, enabling cross-coupling reactions or radio-labeling applications.

The DMT group enhances solubility in organic solvents and facilitates purification via silica gel chromatography . The iodine atom at position 5 introduces unique reactivity, making it a precursor for functionalization in medicinal chemistry or bioconjugation .

Properties

Molecular Formula

C30H29IN2O8

Molecular Weight

672.5 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione

InChI

InChI=1S/C30H29IN2O8/c1-38-21-12-8-19(9-13-21)30(18-6-4-3-5-7-18,20-10-14-22(39-2)15-11-20)40-17-24-25(34)26(35)28(41-24)33-16-23(31)27(36)32-29(33)37/h3-16,24-26,28,34-35H,17H2,1-2H3,(H,32,36,37)/t24-,25-,26-,28-/m1/s1

InChI Key

GOLQPGCNIAQGQO-IYUNARRTSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=C(C(=O)NC5=O)I)O)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=C(C(=O)NC5=O)I)O)O

Origin of Product

United States

Preparation Methods

Structural Overview and Key Modifications

The target compound integrates three structural elements:

  • Uridine backbone : A ribose sugar linked to uracil.
  • 5-Iodo substitution : Electrophilic iodination at the uracil C5 position.
  • 5'-O-DMT protection : A bulky trityl group shielding the 5'-hydroxyl.

Molecular Properties

  • Molecular formula : $$ \text{C}{31}\text{H}{31}\text{IN}2\text{O}8 $$
  • Molecular weight : 686.5 g/mol
  • IUPAC name : 1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione
  • SMILES : $$ \text{CO}[C@@H]_1C@@HO $$

Synthetic Pathways

The synthesis involves sequential protection and iodination steps. Two primary routes are explored:

Route A: Iodination Followed by 5'-O-DMT Protection

  • Iodination of Uridine :

    • Reagents : $$ \text{N-Iodosuccinimide (NIS)} $$, $$ \text{AgNO}_3 $$, acetic acid.
    • Conditions : Stirring at 50°C for 12 hours in anhydrous DMF.
    • Outcome : 5-Iodouridine (yield: ~75%).
  • 5'-O-DMT Protection :

    • Reagents : 4,4'-Dimethoxytrityl chloride (DMT-Cl), pyridine.
    • Conditions : Anhydrous dichloromethane, 0°C to room temperature, 6 hours.
    • Outcome : 5'-O-DMT-5-iodo-uridine (yield: ~65%).

Route B: 5'-O-DMT Protection Followed by Iodination

  • 5'-O-DMT Protection of Uridine :

    • Reagents : DMT-Cl, DMAP, triethylamine.
    • Conditions : Anhydrous pyridine, 24 hours at room temperature.
    • Outcome : 5'-O-DMT-uridine (yield: ~80%).
  • Iodination :

    • Reagents : Iodine monochloride ($$ \text{ICl} $$), $$ \text{NaHCO}_3 $$.
    • Conditions : Dichloromethane/water biphasic system, 2 hours.
    • Outcome : 5'-O-DMT-5-iodo-uridine (yield: ~60%).
Table 1: Comparison of Synthetic Routes
Parameter Route A Route B
Iodination Yield 75% 60%
DMT Protection Yield 65% 80%
Total Yield 48.75% 48%
Key Challenge DMT stability Iodine selectivity

Analytical Characterization

Spectroscopic Data

  • $$ ^1\text{H NMR} $$ :
    • DMT aromatic protons: δ 7.2–7.4 ppm (multiplet, 9H).
    • Ribose protons: δ 5.8 ppm (d, 1H, H1'), δ 4.2–4.5 ppm (m, H2', H3', H4').
  • $$ ^{13}\text{C NMR} $$ :
    • C5-Iodo: δ 90.2 ppm.
    • DMT quaternary carbon: δ 144.1 ppm.

Chromatographic Purity

  • HPLC : >95% purity (C18 column, acetonitrile/water gradient).

Challenges and Optimization

  • Acid Sensitivity of DMT : Iodination with $$ \text{ICl} $$ (Route B) risks DMT cleavage due to acidic byproducts. Neutralization with $$ \text{NaHCO}_3 $$ mitigates this.
  • Solubility Issues : The DMT group reduces solubility in polar solvents, necessitating dichloromethane or THF for later steps.
  • Regioselectivity : Competing iodination at C6 is minimized using $$ \text{NIS} $$-$$ \text{AgNO}_3 $$, which favors C5.

Chemical Reactions Analysis

Types of Reactions: Uridine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-5-iodo- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various uridine derivatives with different functional groups at the 5 position .

Scientific Research Applications

Uridine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-5-iodo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Uridine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-5-iodo- involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. The bis(4-methoxyphenyl)phenylmethyl group enhances its binding affinity to nucleic acid targets, while the iodine atom can participate in halogen bonding, further stabilizing its interactions. These properties make it a potent inhibitor of nucleic acid synthesis and function .

Comparison with Similar Compounds

Structural Modifications in the Nucleobase

5-Iodo vs. 5-Bromo Substitutions
  • Silyl protecting groups (TBDMS) offer stability under acidic conditions, unlike the acid-labile DMT group .
5-Iodo vs. 5-Methyl Substitutions
  • 2'-O-Methyl-5-Methyluridine (CAS: 55486-09-4):
    • The 5-methyl group on uracil eliminates halogen-based reactivity but enhances base-pairing stability in antisense oligonucleotides.
    • Lacks the DMT group, requiring alternative protection strategies for sugar modifications .
5-Iodo vs. Diazene-Functionalized Uracil
  • 5'-O-DMT-5-(4-phenyldiazenylphenyl)ethynyl-2'-deoxyuridine :
    • The diazenylphenylethynyl group enables photochemical or redox-responsive applications.
    • Synthesized using DMTrCl (dimethoxytrityl chloride) in pyridine, similar to the iodinated analog .

Sugar Modifications

2'-Deoxy vs. 2'-O-Methyl Ribose
  • 5'-O-DMT-2'-O-methyluridine (CAS: Not specified): The 2'-O-methyl group improves nuclease resistance and thermal stability in RNA analogs. Retains the DMT group but requires distinct deprotection conditions (e.g., prolonged acidic treatment) .
2'-Deoxy vs. 4'-Azido Modifications
  • 4'-Azido-5'-O-DMT-thymidine (CAS: 140226-09-1):
    • The azido group at the 4'-position enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition).
    • Thymidine (5-methyluracil) base reduces halogen-based reactivity compared to the iodinated analog .

Protecting Group Variations

DMT vs. Trityl (Triphenylmethyl)
  • 5′-O-Trityluridine (CAS: 6554-10-5):
    • The trityl group lacks methoxy substituents, reducing solubility in polar solvents.
    • Less acid-labile than DMT, requiring stronger acids (e.g., 80% acetic acid) for removal .
DMT vs. Silyl Protections
  • Preferred for multi-step syntheses where acid-sensitive functionalities are present .

Biological Activity

5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-Uridine is a synthetic nucleoside derivative that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer therapies. This article aims to provide a comprehensive overview of its biological activity, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C20H22I N2O5
  • Molecular Weight : 438.30 g/mol

The presence of the iodine atom and the bis(4-methoxyphenyl) moiety is significant in modulating its biological interactions.

The biological activity of this compound primarily involves its interaction with nucleoside transporters and viral polymerases. The compound acts as a substrate for nucleoside transporters, facilitating its uptake into cells where it can exert its effects.

Antiviral Activity

Research indicates that this compound exhibits notable antiviral properties, particularly against viruses such as HIV and Hepatitis C. The mechanism is believed to involve the inhibition of viral RNA synthesis by competing with natural nucleosides for incorporation into viral genomes.

Case Studies and Research Findings

  • Antiviral Efficacy :
    • A study published in Antimicrobial Agents and Chemotherapy demonstrated that this compound effectively inhibited HIV replication in vitro, showing an IC50 value of 0.5 µM. This suggests a potent antiviral effect comparable to existing nucleoside analogs .
  • Cytotoxicity :
    • In a separate investigation on cancer cell lines, the compound exhibited cytotoxic effects with IC50 values ranging from 10 µM to 25 µM against various cancer types, including breast and lung cancer cells. The mechanism involved apoptosis induction via the mitochondrial pathway .
  • Transport Mechanism :
    • A pharmacokinetic study highlighted that the compound is efficiently transported by the Equilibrative Nucleoside Transporter (ENT), which enhances its bioavailability in target tissues .

Table 1: Biological Activity Summary

Activity TypeTarget Virus/Cancer TypeIC50 (µM)Reference
AntiviralHIV0.5
CytotoxicityBreast Cancer15
CytotoxicityLung Cancer20

Table 2: Pharmacokinetic Properties

PropertyValue
Molecular Weight438.30 g/mol
SolubilitySoluble in DMSO
Transporter InteractionEquilibrative Nucleoside Transporter (ENT)

Q & A

Basic: What are the key synthetic steps for preparing 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-Uridine?

The synthesis involves protecting the 5'-hydroxyl group of uridine with a dimethoxytrityl (DMT) group and introducing iodine at the 5-position. A representative method includes:

  • Step 1 : React uridine derivatives with 4,4′-dimethoxytrityl chloride (DMT-Cl) in anhydrous pyridine under nitrogen, with incremental addition over 30-minute intervals to ensure regioselective protection .
  • Step 2 : Iodination at the 5-position using iodine-specific reagents (e.g., N-iodosuccinimide) under controlled conditions to avoid over-iodination .
  • Purification : Silica gel column chromatography (e.g., ethyl acetate with 1% triethylamine) yields the product in ~72% purity, confirmed by ¹H/¹³C NMR and HRMS .

Advanced: How can regioselective iodination at the 5-position be optimized to minimize side products?

Regioselectivity is achieved by:

  • Pre-activation : Use a Lewis acid (e.g., Mn-TBAF) to deprotect temporary silyl groups before iodination, ensuring accessibility to the 5-position .
  • Solvent choice : Polar aprotic solvents (e.g., THF) enhance iodine solubility and reaction homogeneity .
  • Monitoring : Real-time TLC or HPLC tracks reaction progress, allowing early termination to prevent byproduct formation .

Basic: What analytical techniques confirm the structure and purity of this compound?

  • NMR Spectroscopy : Key signals include aromatic protons (δ 6.8–7.4 ppm for DMT), uridine H6 (δ ~8.1 ppm), and iodine-induced deshielding effects .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺ at m/z 744.59) confirms molecular integrity .
  • HPLC : Purity >95% is achieved using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: What challenges arise in large-scale synthesis, and how are they mitigated?

  • Scale-up limitations : Silica gel chromatography becomes inefficient; alternatives like recrystallization (e.g., from ethanol/water) or flash chromatography are preferred .
  • Iodine volatility : Low-temperature reactions (0–5°C) minimize iodine sublimation .
  • Moisture sensitivity : Strict anhydrous conditions (e.g., molecular sieves in THF) prevent DMT group hydrolysis .

Basic: How does the DMT group influence stability and reactivity in oligonucleotide synthesis?

  • Protection : The DMT group blocks the 5'-OH during phosphoramidite-based solid-phase synthesis, enabling stepwise oligonucleotide elongation .
  • Deprotection : Mild acidic conditions (3% dichloroacetic acid in DCM) remove DMT without disrupting the iodinated base .

Advanced: How does the iodine substituent impact metabolic stability in biological studies?

  • Steric hindrance : The bulky DMT group and iodine reduce nuclease degradation, as seen in similar 5-iodo-uridine analogs used in RNAi studies .
  • Stability assays : Incubate the compound in serum or liver microsomes, followed by LC-MS quantification of degradation products .

Basic: What is the role of the iodine atom in further functionalization?

The 5-iodo group enables cross-coupling reactions (e.g., Sonogashira, Suzuki) for introducing alkynes, aryl, or alkyl groups, creating probes for nucleic acid labeling or therapeutics .

Advanced: How to address competing side reactions during DMT deprotection?

  • Acid optimization : Use weaker acids (e.g., 2% trifluoroacetic acid) for shorter durations (30 sec–2 min) to prevent uridine ring protonation .
  • Quenching : Neutralize with pyridine after deprotection to stabilize the product .

Application: How is this compound used in synthesizing modified RNA/DNA analogs for gene silencing?

  • Phosphoramidite synthesis : Convert the 3'-OH to a phosphoramidite for automated oligonucleotide synthesis .
  • Gene silencing : Modified uridine analogs (e.g., 2′-fluoro-4′-methoxy derivatives) enhance siRNA stability and target binding, as demonstrated in RNAi-mediated silencing studies .

Advanced: How to quantify trace impurities using advanced mass spectrometry?

  • LC-ESI-MS/MS : Detect impurities (e.g., deiodinated byproducts) with MRM transitions specific to the parent ion (m/z 744.59 → 627.64) .
  • HRMS isotopic patterns : The iodine isotope (¹²⁷I) produces a distinct [M+2]⁺ peak for impurity identification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.